Scaffold-Hopping Comparison: Indoline-5-sulfonamide vs. 1-Aminoindane-5-sulfonamide on CA IX Selectivity
In the 2022 Krymov et al. study, the indoline-5-sulfonamide scaffold (compounds 4a–4u) was compared head-to-head with the 1-aminoindane-5-sulfonamide scaffold (compound 3) across four CA isoforms using a stopped-flow assay [1]. The 1-benzoyl-indoline derivative 4a, the closest characterized analog to 1-acetylindoline-5-sulfonamide, exhibited a Ki >10,000 nM against tumor-associated CA IX, whereas the indane comparator 3 showed a Ki of 3.5 nM—representing a >2,850-fold loss of CA IX potency upon switching from the indane to the indoline core [1]. This scaffold-dependent selectivity inversion is a defining feature of the indoline-5-sulfonamide class.
| Evidence Dimension | CA IX inhibition potency (Ki) |
|---|---|
| Target Compound Data | Compound 4a (1-benzoyl-indoline-5-sulfonamide, closest characterized analog to 1-acetyl): Ki (hCA IX) >10,000 nM |
| Comparator Or Baseline | Compound 3 (1-aminoindane-5-sulfonamide): Ki (hCA IX) = 3.5 nM |
| Quantified Difference | >2,850-fold loss of CA IX inhibition potency for the indoline scaffold |
| Conditions | Stopped-flow CO₂ hydration assay; recombinant human CA isoforms I, II, IX, XII; mean of three determinations, errors ±5–10% |
Why This Matters
This scaffold-level differentiation means that 1-acetylindoline-5-sulfonamide should not be selected for CA IX-targeted programs, but is instead suited for applications requiring potent CA II inhibition or as a negative-control scaffold in CA IX studies.
- [1] Krymov, S. K.; et al. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Pharmaceuticals 2022, 15(12), 1453. Table 1 and Section 2.2. View Source
